molecular formula C10H9BrN4O B8136153 5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No.: B8136153
M. Wt: 281.11 g/mol
InChI Key: HYNDRKSQXINOCR-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a bromine atom at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 3-position of the pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine. This can be achieved by bromination of 1H-pyrazolo[3,4-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

    Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation. This step involves the reaction of the brominated compound with cyclopropylamine in the presence of a base such as potassium carbonate or sodium hydride to form the N-cyclopropyl derivative.

    Carboxamide Formation: Finally, the N-cyclopropyl intermediate is reacted with a suitable carboxylating agent, such as ethyl chloroformate or carbonyldiimidazole, to introduce the carboxamide group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the carboxamide to a carboxylic acid or an amine.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide exerts its effects involves the inhibition of specific molecular targets, such as TRKs. By binding to the kinase domain of these receptors, the compound prevents their activation and subsequent signal transduction pathways, which are crucial for cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl and carboxamide groups, making it less specific in its biological activity.

    N-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Similar but without the bromine atom, which may affect its reactivity and binding affinity.

Uniqueness

5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the combination of its bromine, cyclopropyl, and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and advanced material development.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-5-3-7-8(10(16)13-6-1-2-6)14-15-9(7)12-4-5/h3-4,6H,1-2H2,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDRKSQXINOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C3C=C(C=NC3=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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